molecular formula C19H27N3S B2473427 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 866039-81-8

5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2473427
CAS No.: 866039-81-8
M. Wt: 329.51
InChI Key: RZCSFIQZTKEWCK-UHFFFAOYSA-N
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Description

5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a pentylcyclohexyl group and a phenyl group attached to the triazole ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pentylcyclohexylamine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The phenyl and pentylcyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its triazole core, which is known for various pharmacological activities.

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group may also play a role in binding to metal ions or forming disulfide bonds with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trans-4-pentylcyclohexyl)phenol
  • 4′-pentylcyclohexyl-3,5-difluoro-4-isothiocyanatobiphenyl

Uniqueness

5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with a pentylcyclohexyl and phenyl group. This structure imparts distinct chemical and biological properties that may not be present in similar compounds. For example, the presence of the thiol group allows for specific interactions with proteins and metal ions, which can be exploited in various applications.

Properties

IUPAC Name

3-(4-pentylcyclohexyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3S/c1-2-3-5-8-15-11-13-16(14-12-15)18-20-21-19(23)22(18)17-9-6-4-7-10-17/h4,6-7,9-10,15-16H,2-3,5,8,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCSFIQZTKEWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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